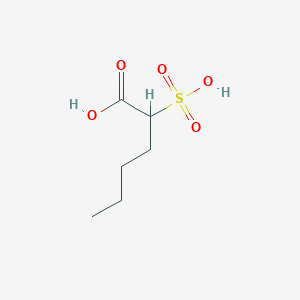
Diheptyl pyridine-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diheptyl pyridine-2,5-dicarboxylate is a chemical compound derived from pyridine-2,5-dicarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diheptyl pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with heptyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diheptyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Diheptyl pyridine-2,5-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of diheptyl pyridine-2,5-dicarboxylate largely depends on its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, leading to various biochemical effects. The molecular targets and pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,5-dicarboxylic acid: The parent compound, which lacks the heptyl groups.
Pyridine-2,4-dicarboxylic acid: A structural isomer with carboxyl groups at different positions.
Pyridine-2,6-dicarboxylic acid: Another structural isomer with different carboxyl group positions.
Uniqueness
Diheptyl pyridine-2,5-dicarboxylate is unique due to the presence of the heptyl groups, which enhance its lipophilicity and potentially improve its ability to interact with biological membranes. This makes it a promising candidate for applications in drug delivery and other biomedical fields .
Propiedades
Número CAS |
63597-08-0 |
|---|---|
Fórmula molecular |
C21H33NO4 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
diheptyl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C21H33NO4/c1-3-5-7-9-11-15-25-20(23)18-13-14-19(22-17-18)21(24)26-16-12-10-8-6-4-2/h13-14,17H,3-12,15-16H2,1-2H3 |
Clave InChI |
PPCJARWRZWGGIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)C1=CN=C(C=C1)C(=O)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


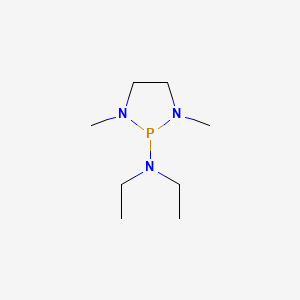
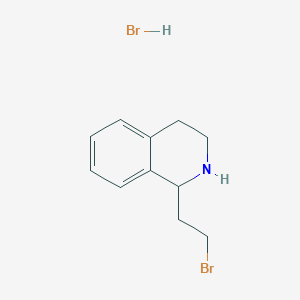
![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)

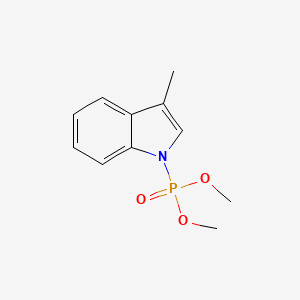

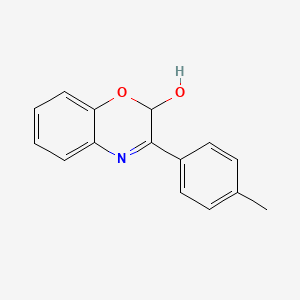
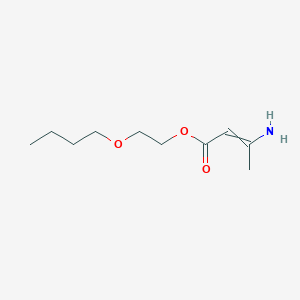
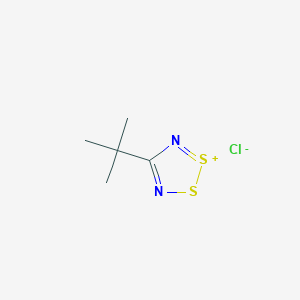
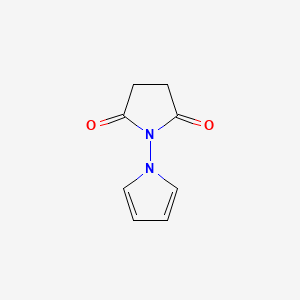
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
